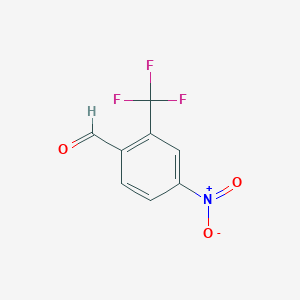

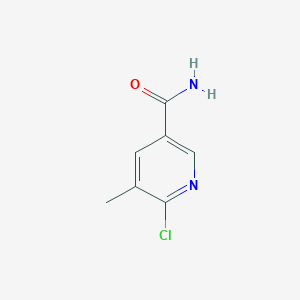

2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The benzothiazol-2-yl moiety is a common structural feature in molecules that exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and aldose reductase inhibitory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can involve multi-step reactions, starting from readily available precursors. For instance, the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid involves a four-step process starting from 3-benzylidenephthalide, which is then converted to an α-bromo ketone, followed by the formation of thiazole esters and subsequent hydrolysis to yield the benzoic acid derivatives . Although the exact synthesis of 2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing key intermediates and reactions such as halogenation, cyclization, and hydrolysis.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined using X-ray crystallography, revealing a planar benzothiazol ring with a dihedral angle between it and the imidazol ring . DFT calculations are also used to predict and confirm the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, often acting as ligands to form complexes with metal ions. For instance, benzothiazole-imino-benzoic acid Schiff Bases have been used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) metal ions . These reactions typically involve the coordination of the benzothiazole nitrogen and the imino nitrogen to the metal center, resulting in the formation of stable complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their thermal stability, solubility, and electronic properties, are crucial for their practical applications. Techniques like FT-IR, NMR, UV-Vis spectroscopy, and TG/DTA thermal analysis are employed to characterize these properties. For example, the TG/DTA thermogram can provide insights into the thermal behavior of the compounds, which is important for understanding their stability under various conditions . The electronic properties, such as the energy of frontier molecular orbitals, can be studied using UV-Vis spectroscopy and DFT calculations, which are essential for predicting the reactivity and biological activity of these molecules .

Wissenschaftliche Forschungsanwendungen

- Pharmaceutical Chemistry

- Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .

- Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .

- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

- Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc.

- They are also used as electrophosphorescent emitter in OLEDs .

-

- “2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid” is used in proteomics research .

- Proteomics is a large-scale study of proteins, particularly their structures and functions .

- This compound could be used in various experimental procedures, including protein purification, mass spectrometry, protein-protein interaction analysis, and more .

- The outcomes of these experiments could provide valuable insights into the roles, structures, and interactions of the proteins within a particular organism .

-

- 2-Arylbenzothiazoles, a class of compounds to which “2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid” belongs, have significant applications in synthetic chemistry .

- They are used in the synthesis of various biologically active compounds .

- The methods of application involve various synthetic pathways, including decarboxylative coupling .

- The outcomes of these synthetic procedures are new compounds with potential biological activities .

-

Fluorescent Pigment Dyeing Substrates

- 2-Aryl benzothiazoles, including “2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid”, can act as fluorescent pigment dyeing substrates .

- These compounds can be used in various dyeing procedures, potentially providing vibrant and long-lasting colors .

- The outcomes of these procedures could include a range of dyed materials with potential applications in textiles, arts, and more .

-

Electrophosphorescent Emitter in OLEDs

- 2-Aryl benzothiazoles are also used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) .

- These compounds can be used in the fabrication of OLED devices, contributing to the emission layer of the device .

- The outcomes of these procedures could include high-efficiency, long-lasting OLED devices .

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-15(18)11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGMOJJRLDQPQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427862 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylmethyl)benzoic acid | |

CAS RN |

25108-21-8 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)